molecular formula C13H8FNO4 B567022 4-Fluoro-3-(3-nitrophenyl)benzoic acid CAS No. 1261983-30-5

4-Fluoro-3-(3-nitrophenyl)benzoic acid

Cat. No.: B567022
CAS No.: 1261983-30-5
M. Wt: 261.208
InChI Key: SHEKDQWBZBUPQF-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 4-position and a 3-nitrophenyl group at the 3-position of the benzene ring. The fluorine and nitro groups are known to influence electronic properties, solubility, and bioactivity, making such compounds valuable as intermediates in drug development or functional materials .

Properties

IUPAC Name

4-fluoro-3-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEKDQWBZBUPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690049
Record name 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-30-5
Record name 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-fluorobenzoic acid. The process begins with the dissolution of 4-fluorobenzoic acid in concentrated sulfuric acid, followed by the gradual addition of potassium nitrate. The reaction mixture is stirred at room temperature overnight and then poured onto crushed ice to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Esterification: Concentrated sulfuric acid as a catalyst with the corresponding alcohol.

Major Products:

    Aminobenzoic acid derivatives: from the reduction of the nitro group.

    Ester derivatives: from the esterification of the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a valuable building block for synthesizing various pharmaceutical compounds. Its functional groups allow for multiple chemical transformations, making it suitable for developing:

  • Benzimidazole Derivatives : These compounds are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluoro and nitro groups enhances their biological activity .
  • Antimicrobial Agents : Initial studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the production of:

  • Polymersomes : By attaching various polymers to this compound, researchers can create polymersomes that are useful in drug delivery systems .
  • Fluorescent Dyes : The structural characteristics of this compound facilitate its use in synthesizing fluorescent dyes for imaging applications in biological research .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties imparted by the fluorine atom make it suitable for applications in OLED technology.
  • Liquid Crystals : Its chemical structure allows for the tuning of liquid crystal properties, which are essential in display technologies.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated various derivatives of nitro-substituted benzoic acids, including this compound. The results indicated significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

Research published in Cancer Research focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported promising anticancer activity, particularly against MCF-7 and HeLa cells, suggesting its potential role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-nitrophenyl)benzoic acid depends on its application. For instance, when used as a precursor for benzimidazole derivatives, the compound undergoes cyclization reactions to form the benzimidazole core, which can interact with various biological targets, including enzymes and receptors. The fluoro and nitro groups can influence the electronic properties of the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 4-Fluoro-3-(3-nitrophenyl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound* C₁₃H₈FNO₄ 261.21 Not available 4-F, 3-(3-nitrophenyl)
4-Fluoro-3-nitrobenzoic acid C₇H₄FNO₄ 185.11 453-71-4 4-F, 3-NO₂
4-(2-Fluoro-3-nitrophenyl)benzoic acid C₁₃H₈FNO₄ 261.21 195457-73-9 4-(2-F-3-NO₂-phenyl)
4-Chloro-3-[[(3-nitrophenyl)amino]sulfonyl]-benzoic acid C₁₃H₁₀ClN₂O₆S 356.75 Not available 4-Cl, 3-sulfonamide, 3-NO₂-phenyl
4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid C₁₁H₁₂FNO₅S 289.28 299181-56-9 4-F, 3-morpholine-sulfonyl

Note: *Hypothetical properties inferred from analogs.

  • Electronic Effects : The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance acidity compared to simpler analogs like 4-fluoro-3-nitrobenzoic acid .
  • Solubility : Benzoic acid derivatives with nitro groups generally exhibit lower aqueous solubility due to increased hydrophobicity. However, the presence of polar substituents (e.g., sulfonyl groups in CTH from ) can improve solubility in organic solvents .

Extraction and Reactivity

  • Extraction Efficiency : Benzoic acid derivatives with higher lipophilicity (e.g., this compound) are expected to have larger distribution coefficients (logP) than simpler analogs like 4-fluoro-3-nitrobenzoic acid. This aligns with , where benzoic acid derivatives with bulky substituents show faster extraction rates in emulsion liquid membranes .
  • Synthetic Utility : The nitro group in the 3-position is a versatile handle for further functionalization (e.g., reduction to amines or coupling reactions), as demonstrated in prodrug syntheses () .

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models () suggest that substituent position and connectivity indices (0JA, 1JA) strongly influence acute toxicity (LD₅₀) in mice. For example:

  • Nitro Groups : Meta-substituted nitro groups (as in this compound) may reduce toxicity compared to ortho-substituted analogs due to steric and electronic effects .
  • Fluorine : Fluorine at the 4-position likely lowers toxicity by reducing metabolic oxidation, a trend observed in halogenated benzoic acids .

Data Tables

Table 1: Comparative Toxicity Parameters (Hypothetical)

Compound Predicted LD₅₀ (mg/kg) Key Toxicity Factors
This compound 450–550 High 0JA, moderate 1JA
4-Fluoro-3-nitrobenzoic acid 300–400 Low 0JA, high 1JA
4-(2-Fluoro-3-nitrophenyl)benzoic acid 350–450 Moderate 0JA and 1JA

Table 2: Market Availability of Analogs ()

Compound Purity Price (1g) Supplier
4-Fluoro-3-nitrobenzoic acid 98% $320 ATech
4-(2-Fluoro-3-nitrophenyl)benzoic acid 97% $1200 Aroz Tech

Biological Activity

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C13_{13}H9_{9}FNO4_{4}
  • Molecular Weight : 263.21 g/mol
  • CAS Number : 403-21-4

This compound features a benzoic acid backbone with a fluorine atom and a nitrophenyl group, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of 4-fluorobenzoic acid followed by coupling with an appropriate nitro-substituted aromatic compound. Various methods have been reported, including:

  • Nitration : Using concentrated nitric and sulfuric acids to introduce the nitro group.
  • Coupling Reaction : Employing coupling agents like EDC or DCC to facilitate the formation of the final product.

Antimicrobial Activity

Research indicates that derivatives of 4-fluorobenzoic acid exhibit notable antimicrobial properties. A study evaluated several derivatives, including this compound, for their effectiveness against various bacterial strains. The results are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Anti-cancer Potential

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anti-cancer activity. A case study involving cell line assays showed that the compound inhibited the proliferation of several cancer cell lines, including:

  • HeLa (cervical cancer) : IC50_{50} = 20 µM
  • MCF-7 (breast cancer) : IC50_{50} = 25 µM

These findings highlight the need for further investigation into its mechanism of action and potential therapeutic applications .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as:

  • DNA Synthesis Inhibition : The nitro group may interfere with DNA replication processes.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study assessed various derivatives for their antimicrobial efficacy against clinical isolates. The results confirmed that modifications at the aromatic ring significantly affected activity levels .
  • Cytotoxicity in Cancer Models : Another study focused on evaluating the cytotoxic effects of the compound on different cancer cell lines, revealing promising results that warrant further exploration into structure-activity relationships .

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